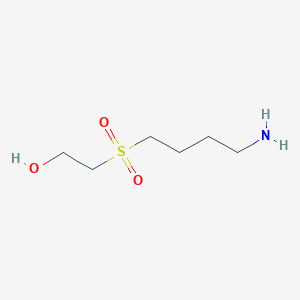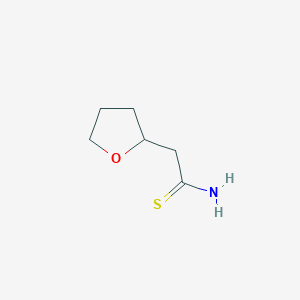
2-(4-aminobutanesulfonyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminobutanesulfonyl)ethan-1-ol, also known as ABES, is an important organic compound used in various scientific fields, including biochemistry, organic chemistry, and pharmacology. This compound is a derivative of sulfonated ethyl amine and is used in a variety of applications, such as in the synthesis of pharmaceuticals and other compounds. ABES is also used as a reagent in a number of laboratory experiments and processes.
Mécanisme D'action
The mechanism of action of 2-(4-aminobutanesulfonyl)ethan-1-ol is not fully understood. However, it is believed to interact with the active site of enzymes, such as proteases, and inhibit their activity. This inhibition of enzyme activity can lead to the inhibition of a variety of biochemical and physiological processes, such as the breakdown of proteins and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to interact with the active site of enzymes, such as proteases, and inhibit their activity. This inhibition of enzyme activity can lead to the inhibition of a variety of biochemical and physiological processes, such as the breakdown of proteins and the regulation of gene expression. Additionally, this compound has been shown to inhibit the growth of cancer cells and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-aminobutanesulfonyl)ethan-1-ol in laboratory experiments has several advantages. It is easy to synthesize and cost-effective, making it a popular choice for the synthesis of compounds. Additionally, it is a highly reactive compound, making it useful for a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a toxic compound and should be handled with care. Additionally, it is not stable in the presence of light or oxygen, so it should be stored in a dark, airtight container.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-aminobutanesulfonyl)ethan-1-ol. For example, it could be used in the development of new pharmaceuticals or other compounds. Additionally, it could be used to develop new methods for synthesizing peptides, proteins, and other organic molecules. It could also be used to develop new methods for the synthesis of nanomaterials or for the synthesis of polymers. Finally, it could be used to develop new methods for the inhibition of enzyme activity, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
2-(4-aminobutanesulfonyl)ethan-1-ol is synthesized through a process known as sulfonation. This process involves reacting ethyl amine with sulfonic acid in the presence of a catalyst. The reaction occurs at a temperature of around 100-120°C and yields this compound as a product. This process is simple and cost-effective, making it a popular choice for the synthesis of this compound.
Applications De Recherche Scientifique
2-(4-aminobutanesulfonyl)ethan-1-ol is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other compounds. It is also used as a reagent in a number of laboratory experiments and processes. For example, this compound is used as a reagent in the synthesis of a wide range of compounds, including peptides, amino acids, and other organic molecules. Additionally, it is used in the synthesis of organic polymers, such as polyurethanes, and in the synthesis of nanomaterials.
Propriétés
IUPAC Name |
2-(4-aminobutylsulfonyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c7-3-1-2-5-11(9,10)6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJKHCDMNQIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)CCO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193148-15-1 |
Source


|
| Record name | 2-(4-aminobutanesulfonyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)



![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)


![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)




